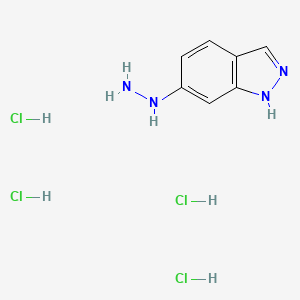

6-Hydrazinyl-1H-indazole tetrahydrochloride

Description

Properties

IUPAC Name |

1H-indazol-6-ylhydrazine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.4ClH/c8-10-6-2-1-5-4-9-11-7(5)3-6;;;;/h1-4,10H,8H2,(H,9,11);4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYGIEFNANQWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NN)NN=C2.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 6-Hydrazinyl-1H-indazole tetrahydrochloride from 6-amino-1H-indazole

A-Z Guide to the Synthesis of 6-Hydrazinyl-1H-indazole Tetrahydrochloride

Abstract

This technical guide provides a comprehensive, in-depth examination of the synthetic pathway for converting 6-amino-1H-indazole into this compound. This transformation is a critical process in medicinal chemistry, as the indazole-hydrazine scaffold is a key building block for numerous pharmacologically active agents. The synthesis proceeds via a classical two-step sequence: the diazotization of the primary aromatic amine followed by the reduction of the resulting diazonium salt. This document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and addresses critical safety considerations inherent to the process. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for this synthesis.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole ring system is a privileged scaffold in modern drug discovery, renowned for its versatile biological activities.[1] Its derivatives have been successfully developed into therapeutics for a wide range of diseases. The introduction of a hydrazine moiety at the 6-position of the indazole core creates a highly valuable intermediate, 6-Hydrazinyl-1H-indazole, which serves as a pivotal precursor for constructing more complex molecules, often through reactions like the Fischer indole synthesis.[2]

The conversion of the readily available 6-amino-1H-indazole to its corresponding hydrazine derivative is, therefore, a foundational reaction for chemists in this field. The most established and reliable method involves a two-step process:

-

Diazotization: The primary amino group of 6-amino-1H-indazole is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[3][4]

-

Reduction: The intermediate diazonium salt is then reduced to the target hydrazine, typically using a strong reducing agent like tin(II) chloride (SnCl₂).[2][5]

This guide will dissect each stage of this process, emphasizing the causality behind experimental choices to ensure both high yield and operational safety.

Mechanistic Rationale and Core Principles

The successful synthesis of 6-Hydrazinyl-1H-indazole hinges on a precise understanding of the two core chemical transformations.

Step 1: The Diazotization of 6-amino-1H-indazole

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt (Ar-N₂⁺X⁻).[3][4] The nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl).

The key mechanistic steps are:

-

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses water to form the nitrosonium ion (N=O⁺), the active electrophile.

-

Electrophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.

Critical Parameter: Temperature Control. This reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[6][7] Above 5-10°C, it can decompose violently, releasing nitrogen gas and generating unwanted side products.[3][7] Therefore, maintaining a strict temperature range of 0–5°C is paramount for both safety and yield.[6][7]

Step 2: Reduction of the Diazonium Salt with Tin(II) Chloride

The reduction of aryl diazonium salts to aryl hydrazines is a classic transformation. While several reducing agents exist, tin(II) chloride (stannous chloride, SnCl₂) in concentrated HCl is widely used for its effectiveness.[2][5][8]

The diazonium cation is a potent electrophile, and the SnCl₂ acts as a source of electrons. The reaction proceeds through a complex mechanism involving the transfer of electrons from Sn(II) to the diazonium group, ultimately leading to the formation of the hydrazine and Sn(IV). The highly acidic environment (concentrated HCl) is crucial for stabilizing the reactants and the product, which is isolated as a hydrochloride salt.

Detailed Experimental Protocol

This protocol outlines a robust procedure for the synthesis. All operations involving diazonium salts must be conducted behind a blast shield in a well-ventilated fume hood.

Reagents and Equipment

| Reagent/Material | Grade | Purpose |

| 6-amino-1H-indazole | >98% | Starting Material |

| Concentrated Hydrochloric Acid (HCl) | ACS Reagent | Acid Catalyst & Solvent |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Diazotizing Agent |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent | Reducing Agent |

| Deionized Water | Laboratory Grade | Solvent |

| Isopropanol | ACS Reagent | Washing Solvent |

| Diethyl Ether | ACS Reagent | Washing Solvent |

| Starch-Iodide Paper | N/A | Test for excess HNO₂ |

| Mechanical Stirrer, Thermometer, Dropping Funnel, Beakers, Buchner Funnel | N/A | Standard Glassware |

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution (0–5°C)

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 6-amino-1H-indazole (1.0 eq) in a mixture of concentrated HCl (approx. 6–8 volumes) and water (approx. 4 volumes).

-

Cool the resulting slurry to 0–5°C using an ice-salt bath. It is critical that the temperature does not exceed 5°C throughout this stage.[6][7]

-

In a separate beaker, prepare a solution of sodium nitrite (1.05–1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold indazole slurry over 30–45 minutes, ensuring the internal temperature remains below 5°C. Vigorous stirring is essential.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5°C.

-

Perform a spot test using starch-iodide paper to confirm a slight excess of nitrous acid (a positive test turns the paper blue-black). If the test is negative, add a small amount more of the nitrite solution. This ensures the complete conversion of the starting amine.

Part B: Reduction to 6-Hydrazinyl-1H-indazole (0–10°C)

-

In a separate, larger reaction vessel, prepare a solution of tin(II) chloride dihydrate (approx. 4.0–4.5 eq) in concentrated HCl (approx. 8–10 volumes).

-

Cool this reducing solution to 0–5°C in an ice bath with stirring.

-

Slowly add the cold diazonium salt solution prepared in Part A to the cold tin(II) chloride solution via a dropping funnel over 45–60 minutes. The temperature must be carefully maintained below 10°C.

-

A precipitate, the tin complex of the product, will form during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2–3 hours.

Part C: Isolation and Purification

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with a cold, dilute HCl solution to remove any unreacted tin salts.

-

Subsequently, wash the cake with isopropanol followed by diethyl ether to remove residual water and organic impurities.

-

Dry the resulting solid under vacuum at 40–50°C to a constant weight. The final product is obtained as this compound, typically as a stable, off-white to pale yellow solid.

Visualization of Synthesis and Workflow

Overall Reaction Scheme

The two-step synthesis can be visualized as a direct functional group transformation from an amine to a hydrazine via a diazonium intermediate.

Caption: Chemical transformation from 6-amino-1H-indazole to 6-Hydrazinyl-1H-indazole.

Experimental Workflow

This diagram illustrates the sequential steps of the laboratory procedure, highlighting critical control points.

Caption: Step-by-step laboratory workflow for the synthesis.

Safety and Hazard Management

The primary hazards in this synthesis are associated with the diazotization step.

-

Thermal Instability: Aryl diazonium salts are high-energy materials and can be explosive, especially when isolated or allowed to dry.[6][7][9] They are sensitive to heat, shock, and friction.[7][9] The cardinal rule is to never isolate the diazonium salt intermediate and to use it in situ immediately after its formation.[6][7]

-

Temperature Control: Strict adherence to the 0–5°C temperature range is the most critical safety control measure to prevent runaway decomposition.[6][7]

-

Gas Evolution: The reaction releases nitrogen gas, and potentially toxic nitrogen oxides (NOx) if the reaction overheats.[3] All work must be performed in a well-ventilated chemical fume hood.[3]

-

Reagent Handling: Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Concentrated hydrochloric acid is highly corrosive, and tin(II) chloride is harmful if ingested.

Before disposal, any residual diazonium compounds in the reaction mixture should be quenched. This can be achieved by adding a mild reducing agent like hypophosphorous acid or a reactive aromatic compound to consume the excess diazonium salt.

Conclusion

The is a well-established, yet hazardous, procedure that demands careful execution and a thorough understanding of the underlying chemistry. By maintaining strict temperature control during the diazotization step and adhering to the protocols outlined in this guide, researchers can safely and efficiently produce this valuable intermediate. The resulting compound serves as a critical entry point for the synthesis of a diverse array of indazole-based molecules, continuing to fuel innovation in drug discovery and development.

References

- Vertex AI Search. (n.d.). Chemistry Diazotization Reaction.

- Chen, J. R. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry.

- Chen, J. R. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.

- Baranovsky, A. V., et al. (2010). Method of producing arylhydrazines. Google Patents (RU2383529C1).

- Sharpless, K. B., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, ACS Publications.

- NOAA. (n.d.). Diazonium Salts. CAMEO Chemicals.

- Cipla Limited. (2011). Conversion of aromatic diazonium salt to aryl hydrazine. Google Patents (US20110313171A1).

- Pfizer, Inc. (2021). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. ResearchGate.

- Baxendale Group. (n.d.). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines.

- Cipla Limited. (2008). Conversion of aromatic diazonium salt to aryl hydrazine. Google Patents (EP1981860B1).

- National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Organic Chemistry Portal. (n.d.). Diazotisation.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 4. Diazotisation [organic-chemistry.org]

- 5. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Physicochemical Properties of 6-Hydrazinyl-1H-indazole Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Hydrazinyl-1H-indazole Tetrahydrochloride in Modern Drug Discovery

This compound (CAS No. 1266362-60-0) is a crucial building block in the landscape of medicinal chemistry.[1] Its structure, featuring a privileged 1H-indazole scaffold coupled with a reactive hydrazinyl group, positions it as a versatile synthon for the synthesis of complex nitrogen-containing heterocycles.[1] The indazole core is a well-established pharmacophore present in numerous FDA-approved therapeutics, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The hydrazinyl moiety further enhances its synthetic utility, enabling its use in multicomponent reactions to generate diverse chemical libraries for biological screening.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While extensive experimental data for this specific salt form is not widely available in peer-reviewed literature, this document consolidates available information, presents computationally predicted data to guide initial research, and details standardized experimental protocols for the empirical determination of these critical parameters.

Molecular and Structural Characteristics

A foundational understanding of the molecular and structural properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 1266362-60-0 | [1] |

| Molecular Formula | C₇H₁₂Cl₄N₄ | [1] |

| Molecular Weight | 294.01 g/mol | [1] |

| IUPAC Name | 1H-indazol-6-ylhydrazine;tetrahydrochloride | [2] |

| SMILES | NNC1=CC2=C(C=C1)C=NN2.Cl.Cl.Cl.Cl | [1] |

The formation of the tetrahydrochloride salt significantly influences the compound's physicochemical properties, most notably enhancing its stability and aqueous solubility, which are critical considerations for its handling, storage, and application in biological assays.[1]

Solubility Profile: A Critical Parameter for Biological and Synthetic Applications

Predicted Solubility

Computational models can provide valuable initial estimates of a compound's solubility.

| Solvent | Predicted Solubility |

| Water | High |

| Dimethyl Sulfoxide (DMSO) | High |

| Methanol | Moderate to High |

| Ethanol | Moderate |

| Acetonitrile | Low to Moderate |

| Dichloromethane | Low |

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC with a suitable column and detector (e.g., UV-Vis)

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

Acidity and Basicity: Understanding the pKa

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. The structure of this compound presents multiple ionizable centers: the indazole ring nitrogens and the hydrazinyl group.

Predicted pKa Values

| Ionizable Group | Predicted pKa |

| Indazole Ring (basic) | ~2-3 |

| Hydrazinyl Group (basic) | ~7-8 |

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining pKa values.

Objective: To determine the pKa values of this compound.

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

High-purity water (degassed)

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of water.

-

Place the solution in a thermostatted vessel and monitor the initial pH.

-

Titrate the solution with the standardized acid or base in small, precise increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

Stability Profile: Ensuring Compound Integrity

The stability of this compound is crucial for its storage, handling, and the reliability of experimental results. The tetrahydrochloride salt form is expected to enhance its stability.[1] For optimal stability, it is recommended to store the compound in an inert atmosphere at 2-8°C.[1]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and identify potential degradation products.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

HPLC-UV/MS system

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at an elevated temperature.

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep it at room temperature.

-

Photostability: Expose a solid sample and a solution of the compound to UV and visible light.

-

Thermal Stability: Heat a solid sample of the compound at an elevated temperature (e.g., 80°C).

-

At specified time points, analyze the samples by HPLC-UV/MS to quantify the remaining parent compound and identify any degradation products.

Spectroscopic Characterization: Confirming Structure and Purity

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure.

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals corresponding to the protons on the indazole ring.

-

Hydrazinyl Protons: Exchangeable protons of the -NHNH₂ group.

-

Indazole NH Proton: An exchangeable proton on the indazole ring.

Expected ¹³C NMR Signals:

-

Signals for the carbon atoms of the bicyclic indazole core.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

N-H Stretching: Bands corresponding to the N-H bonds in the indazole ring and the hydrazinyl group.

-

Aromatic C-H Stretching: Signals for the C-H bonds of the benzene ring.

-

C=C and C=N Stretching: Absorptions from the aromatic ring system.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indazole ring system is expected to exhibit characteristic absorption maxima in the UV region.

Experimental Workflows and Data Visualization

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for key physicochemical property determination.

Caption: Shake-Flask Solubility Determination Workflow.

Caption: Forced Degradation Study Workflow.

Conclusion and Future Perspectives

This compound is a compound of significant interest to the medicinal chemistry community. This guide has provided a framework for understanding its key physicochemical properties. While a comprehensive experimental dataset is not yet publicly available, the provided predicted values and detailed experimental protocols offer a robust starting point for researchers. The generation of empirical data for solubility, pKa, and stability will be invaluable for accelerating the discovery and development of novel therapeutics derived from this versatile chemical scaffold.

References

-

American Elements. This compound. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 6-Hydrazinyl-1H-indazole Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for 6-Hydrazinyl-1H-indazole tetrahydrochloride, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of this compound relies on a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details the theoretical basis for the expected spectral features, outlines generalized experimental protocols for data acquisition, and presents the anticipated data in a structured format to aid in the characterization of this and similar molecules.

Compound Overview

-

Compound Name: this compound

-

Molecular Weight: 294.01 g/mol [1]

-

Core Structure: 1H-indazole substituted with a hydrazinyl group at the 6-position, formulated as a tetrahydrochloride salt.

The indazole core is a significant scaffold in medicinal chemistry, known for its diverse biological activities.[4] The addition of a hydrazinyl group provides a reactive handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex pharmaceutical agents.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of the parent molecule.

Expected Mass Spectrum Data

The analysis of the tetrahydrochloride salt by techniques like electrospray ionization (ESI) would likely show the molecular ion for the free base, 6-Hydrazinyl-1H-indazole.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₉N₄⁺ | 149.0822 |

| [M+Na]⁺ | C₇H₈N₄Na⁺ | 171.0641 |

M represents the neutral free base, C₇H₈N₄.

The mass spectrum of the free base, 6-hydrazinyl-1H-indazole (C7H8N4), would be expected to show a molecular ion peak consistent with its molecular weight.[3]

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode to observe protonated species like [M+H]⁺.

-

Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C stretching vibrations. The presence of the hydrochloride salt may lead to broad absorptions in the N-H stretching region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Indazole & Hydrazinyl) | 3400 - 3100 (broad) | Stretching vibrations of the N-H bonds in the indazole ring and the hydrazinyl group. Broadening is expected due to hydrogen bonding and the presence of the hydrochloride salt.[3] |

| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring of the indazole core. |

| C=C (Aromatic) | 1620 - 1450 | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| N-H (Bending) | 1650 - 1550 | Bending vibrations of the N-H bonds. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is collected first, followed by the spectrum of the sample.

-

Data Analysis: The positions and shapes of the absorption bands in the resulting spectrum are correlated with the presence of specific functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For indazole derivatives, NMR is crucial for confirming the substitution pattern.[5][6]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, likely recorded in a solvent like DMSO-d₆, would show distinct signals for the aromatic protons and the exchangeable N-H protons. The chemical shifts are influenced by the electron-donating nature of the hydrazinyl group and the protonation state.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~8.0 | s | - |

| H-4 | ~7.6 | d | ~8.5 |

| H-5 | ~6.8 | dd | ~8.5, ~1.5 |

| H-7 | ~7.0 | d | ~1.5 |

| Indazole N-H | ~13.0 | br s | - |

| Hydrazinyl N-H | Variable | br s | - |

Note: Chemical shifts are estimations and can vary based on solvent and concentration. The broad singlets (br s) for N-H protons are due to chemical exchange and quadrupole broadening.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~120 |

| C-5 | ~110 |

| C-6 | ~150 |

| C-7 | ~100 |

| C-7a | ~140 |

Note: The carbon attached to the hydrazinyl group (C-6) is expected to be significantly deshielded.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H, ¹³C, and potentially 2D NMR experiments (like COSY and HSQC) are performed to aid in the assignment of signals.

-

Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to determine the connectivity of atoms and confirm the overall structure.

Visualization of the Analytical Workflow

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive analysis of this compound through the synergistic use of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy allows for its unambiguous structural confirmation. This guide provides the expected data and general protocols to assist researchers in the characterization of this important synthetic intermediate. The presented data serves as a benchmark for quality control and a foundation for further chemical exploration and drug development endeavors.

References

Sources

- 1. chembk.com [chembk.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound|CAS 1266362-60-0 [benchchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Indazole Nucleus: A Privileged Scaffold in the Pantheon of Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Application of Indazole-Based Compounds in Drug Development

Abstract

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Though sparsely found in nature, its synthetic derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several blockbuster drugs.[1][2] This guide provides a comprehensive technical overview of the indazole scaffold, tracing its journey from initial discovery to its current status as a "privileged scaffold" in drug design. We will delve into its historical context, explore key synthetic methodologies, analyze the mechanisms of action of prominent indazole-based drugs, and present detailed structure-activity relationship studies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pivotal role of indazoles in the ongoing quest for novel therapeutics.

Introduction: The Indazole Core

The indazole, or benzopyrazole, is an aromatic heterocyclic compound that exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[3] The 1H-indazole tautomer is the most thermodynamically stable and, therefore, the most common form.[4] Its structure, a bioisostere of the naturally abundant indole, features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), allowing for versatile interactions with biological targets.[5] This inherent structural feature, combined with the rigidity of the bicyclic system and the numerous sites for chemical modification, underpins the diverse biological activities of its derivatives. These activities span a wide therapeutic spectrum, including anti-inflammatory, antimicrobial, anti-HIV, and, most notably, anticancer properties.[4][6][7]

A Historical Perspective: From Fischer's Hydrazines to a Privileged Scaffold

The story of indazole is intrinsically linked to the pioneering work of the German chemist and Nobel laureate, Hermann Emil Fischer . In the late 19th century, Fischer's extensive research into hydrazines, particularly his discovery of phenylhydrazine in 1875, laid the groundwork for the synthesis of a vast array of heterocyclic compounds.[2][8] His work on the reaction of phenylhydrazine with sugars to form osazones was instrumental in elucidating their stereochemistry.[9] This deep understanding of hydrazine chemistry led to the first reported synthesis of an indazole derivative in 1883.[10] Fischer obtained the indazole core by heating ortho-hydrazine cinnamic acid.[4] This initial discovery, while significant, did not immediately propel the indazole scaffold into the limelight of medicinal chemistry. For many years, it remained a relatively niche heterocycle. However, the 20th century saw a gradual appreciation of its therapeutic potential, culminating in its current status as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.

The Scarcity in Nature: A Trio of Alkaloids

Indazoles are a rarity in the natural world. To date, only a handful of naturally occurring indazole-containing compounds have been isolated and characterized.[11] The most prominent among these are a trio of alkaloids found in the seeds of plants from the Nigella genus (part of the Ranunculaceae family).[10]

-

Nigellicine: Isolated from the widely distributed plant Nigella sativa (black cumin), nigellicine was the first of these natural indazoles to be identified.[10][12]

-

Nigeglanine: This alkaloid was later isolated from the extracts of Nigella glandulifera.[10]

-

Nigellidine: Also found in Nigella sativa, nigellidine is another member of this exclusive family of natural products.[13]

The biosynthesis of these complex alkaloids is not fully elucidated, but their existence, however rare, provides a fascinating glimpse into nature's ability to construct this valuable heterocyclic system.

Chemical Structures of Naturally Occurring Indazole Alkaloids

| Compound | Source | Chemical Structure |

| Nigellicine | Nigella sativa |  [14] [14] |

| Nigeglanine | Nigella glandulifera |  [6] [6] |

| Nigellidine | Nigella sativa |  [15] [15] |

The Art of Synthesis: Constructing the Indazole Core

The synthetic versatility of the indazole scaffold is a key reason for its prominence in medicinal chemistry. A multitude of synthetic routes have been developed to access the various tautomeric forms and substituted derivatives of indazole. These methods range from classical cyclization reactions to modern metal-catalyzed cross-couplings.

Synthesis of 1H-Indazoles

The thermodynamically favored 1H-indazole can be synthesized through several reliable methods. One of the most common and mild approaches involves the cyclization of ortho-aminobenzoximes.

This method provides a mild and efficient route to 1H-indazoles, avoiding harsh conditions and offering good to excellent yields.

Step 1: Formation of the o-Aminobenzoxime

-

An ortho-aminobenzaldehyde or ortho-aminoketone is dissolved in a suitable solvent, such as ethanol.

-

An aqueous solution of hydroxylamine hydrochloride is added, followed by a base (e.g., sodium acetate) to neutralize the HCl.

-

The reaction mixture is stirred at room temperature until the formation of the oxime is complete (monitored by TLC).

-

The product is isolated by extraction and purified by recrystallization or column chromatography.

Step 2: Cyclization to the 1H-Indazole

-

The purified o-aminobenzoxime is dissolved in a dry, aprotic solvent (e.g., dichloromethane) and cooled to 0 °C in an ice bath.

-

A weak base, such as triethylamine (1.2 equivalents), is added to the solution.

-

An activating agent, typically methanesulfonyl chloride (1.1 equivalents), is added dropwise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 1H-indazole.

Sources

- 1. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 9. Emil Fischer [chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and structure determination of nigellicine, a novel alkaloid from the seeds of | Semantic Scholar [semanticscholar.org]

- 13. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nigellicine | C13H14N2O3 | CID 11402337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 6-Hydrazinyl-1H-indazole Tetrahydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-Hydrazinyl-1H-indazole tetrahydrochloride (CAS No. 1266362-60-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.[1] Given the limited availability of public domain data for this specific compound, this document emphasizes robust experimental protocols and theoretical considerations. It is designed to be a practical resource for researchers, scientists, and drug development professionals, enabling them to generate reliable data for formulation development, reaction optimization, and compound management.

Introduction

The indazole nucleus is a well-recognized "privileged scaffold" in pharmacology, forming the core of numerous biologically active compounds, including several FDA-approved therapeutics.[1] Its derivatives have demonstrated a wide spectrum of activities, such as anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound serves as a key intermediate, or synthon, for the synthesis of more complex nitrogen-containing heterocycles.[1] The reactive hydrazinyl group is particularly valuable for constructing diverse chemical libraries for biological screening.[1]

Understanding the fundamental physicochemical properties of this compound, namely its solubility and stability, is a critical prerequisite for its effective use. Solubility dictates the choice of solvents for synthesis, purification, and biological assays, while stability data informs appropriate storage, handling, and formulation strategies to prevent degradation and ensure experimental reproducibility. This guide provides the necessary theoretical background and detailed experimental workflows to empower researchers to thoroughly characterize this important chemical entity.

Chemical Profile

| Property | Value | Source(s) |

| IUPAC Name | 1H-indazol-6-ylhydrazine;tetrahydrochloride | [2] |

| CAS Number | 1266362-60-0 | [1][2][3] |

| Molecular Formula | C₇H₁₂Cl₄N₄ | [1][2][3] |

| Molecular Weight | 294.01 g/mol | [1][3] |

| Appearance | White to off-white solid (typical) | General Chemical Knowledge |

| SMILES | NNC1=CC2=C(C=C1)C=NN2.Cl.Cl.Cl.Cl | [1] |

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its behavior in both chemical and biological systems. The "tetrahydrochloride" salt form of 6-Hydrazinyl-1H-indazole suggests a high degree of polarity, which is expected to confer significant aqueous solubility.

Theoretical Considerations

The molecule possesses multiple protonatable nitrogen atoms (in the indazole ring and the hydrazine moiety), which are protonated and associated with four chloride counter-ions in the tetrahydrochloride salt form. This salt structure dramatically increases the compound's polarity compared to its free base, favoring solubility in polar protic solvents like water and, to a lesser extent, in polar aprotic solvents. The general rule of "like dissolves like" is paramount; polar solvents will be most effective at solvating the ionic salt.

Experimental Protocol: Kinetic Solubility Assessment by HPLC-UV

This protocol describes a standard high-throughput method for determining the kinetic solubility of a compound in various solvents, which is crucial for early-stage drug discovery and development.

1. Objective: To determine the concentration of this compound in a saturated solution of a given solvent after a defined incubation period.

2. Materials:

-

This compound

-

DMSO (anhydrous)

-

Solvents for testing (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Water, Ethanol, Methanol)

-

96-well microplates

-

Plate shaker

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

3. Step-by-Step Methodology:

-

Step 1: Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Step 2: Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a standard curve for quantification.

-

Step 3: Sample Preparation: Add a small aliquot (e.g., 2 µL) of the 10 mM DMSO stock solution to wells containing a larger volume (e.g., 198 µL) of the desired test solvents. This creates a final nominal concentration of 100 µM.

-

Step 4: Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.

-

Step 5: Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitated compound.

-

Step 6: Analysis: Carefully transfer the supernatant to a new analysis plate. Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV. The concentration is determined by comparing the peak area of the sample to the standard curve.

Data Presentation: Solubility Summary

While specific experimental data is not publicly available, the results from the protocol above should be compiled into a clear, comparative table.

| Solvent System | pH | Temperature (°C) | Measured Solubility (µg/mL) | Qualitative Assessment |

| Deionized Water | ~6-7 | 25 | [Experimental Value] | [e.g., Highly Soluble] |

| PBS | 7.4 | 25 | [Experimental Value] | [e.g., Highly Soluble] |

| Ethanol | N/A | 25 | [Experimental Value] | [e.g., Soluble] |

| Methanol | N/A | 25 | [Experimental Value] | [e.g., Soluble] |

| DMSO | N/A | 25 | [Experimental Value] | [e.g., Freely Soluble] |

| Acetonitrile | N/A | 25 | [Experimental Value] | [e.g., Sparingly Soluble] |

Workflow Visualization

Caption: Fig 1. Workflow for Kinetic Solubility Assessment.

Part 2: Stability Profile

The stability of this compound is crucial for ensuring its chemical integrity during storage and use. Degradation can lead to loss of potency, formation of impurities, and unreliable experimental results. Hydrazine moieties, in particular, can be susceptible to oxidation.

Factors Affecting Stability

-

pH: The stability of the indazole ring and the hydrazine group can be pH-dependent. Hydrolysis may occur under strongly acidic or basic conditions.

-

Oxidation: Hydrazines are known reducing agents and can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.

-

Temperature: Elevated temperatures can accelerate degradation pathways.[4] Storage recommendations are typically in a cool environment (2-8°C).[1]

-

Light: Photodegradation can be a concern for many aromatic heterocyclic compounds. Protection from light is a standard precautionary measure.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are used to identify the likely degradation products and pathways of a compound under stress conditions. This information is vital for developing stability-indicating analytical methods.

1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

2. Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Oven, Photostability chamber

3. Step-by-Step Methodology:

-

Step 1: Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[5]

-

Step 2: Apply Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[5]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[5]

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[5]

-

Thermal Stress: Incubate a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

-

Photolytic Stress: Expose a solution of the compound to light according to ICH Q1B guidelines.

-

-

Step 3: Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Step 4: Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Step 5: HPLC Analysis: Analyze all samples by a stability-indicating HPLC method. The use of a PDA or MS detector is crucial for peak purity assessment and identification of potential degradation products.

-

Step 6: Data Evaluation: Calculate the percentage of the parent compound remaining and identify the formation of any major degradants.

Data Presentation: Stability Summary

Results should be tabulated to show the percentage of the compound remaining under each stress condition over time.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., # of Degradants) |

| 0.1 M HCl @ 60°C | 24 | [Experimental Value] | [e.g., 1 major degradant] |

| 0.1 M NaOH @ 60°C | 24 | [Experimental Value] | [e.g., Significant degradation] |

| 3% H₂O₂ @ RT | 24 | [Experimental Value] | [e.g., Rapid degradation] |

| Thermal (60°C) | 24 | [Experimental Value] | [e.g., Stable] |

| Photolytic | 24 | [Experimental Value] | [e.g., Minor degradation] |

Workflow Visualization

Caption: Fig 2. Workflow for Forced Degradation Study.

Summary and Recommendations

This compound is a polar salt expected to exhibit good solubility in aqueous media and other polar solvents. However, its stability, particularly towards oxidation and potentially strong bases, requires careful consideration.

Handling and Storage Recommendations:

-

Storage: The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[4] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]

-

Handling: Avoid contact with skin and eyes, and use in a well-ventilated area.[4] Keep away from sources of ignition and incompatible substances such as strong oxidizing agents.[4]

-

Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions in solvents like DMSO are to be stored, they should be kept at low temperatures (e.g., -20°C) and protected from light to minimize degradation.

By following the outlined experimental protocols, researchers can generate the specific solubility and stability data required to confidently advance their research and development activities with this versatile chemical building block.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

American Elements. (n.d.). Indazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9221, 1H-Indazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

The Expanding Therapeutic Landscape of 6-Hydrazinyl-1H-indazole Derivatives: A Technical Guide to Biological Target Identification

For Immediate Release

Singapore – January 1, 2026 – The 6-hydrazinyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential biological targets of these derivatives, focusing on their anticancer and anti-inflammatory properties. This document synthesizes current knowledge, details experimental methodologies for target identification and validation, and offers insights into the future trajectory of drug discovery efforts centered on this versatile molecular framework.

Introduction: The Significance of the 6-Hydrazinyl-1H-indazole Core

The 1H-indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of numerous pharmacologically active compounds.[1][2] The introduction of a hydrazinyl group at the 6-position significantly enhances the molecule's ability to interact with a diverse array of biological macromolecules, making it a fertile ground for the development of novel therapeutics.[3] These derivatives have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][4]

The unique chemical properties of the 6-hydrazinyl-1H-indazole moiety, particularly the reactivity of the hydrazine group, allow for the creation of extensive compound libraries through reactions with aldehydes and ketones.[5] This chemical tractability, combined with a favorable pharmacokinetic profile, positions these derivatives as highly attractive candidates for drug discovery programs.

Key Biological Targets and Mechanisms of Action

Research has illuminated a range of biological targets for 6-hydrazinyl-1H-indazole derivatives, with a primary focus on protein kinases and key mediators of inflammatory pathways.

Protein Kinases: A Major Frontier in Cancer Therapy

Protein kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several 6-hydrazinyl-1H-indazole derivatives have demonstrated potent inhibitory activity against various kinases.

-

Pim Kinases: The Pim kinase family (Pim-1, -2, and -3) of serine/threonine kinases are crucial regulators of signaling pathways fundamental to tumorigenesis.[6] A series of 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent, pan-Pim inhibitors, demonstrating the potential of the indazole scaffold in targeting these oncogenic kinases.[6]

-

Receptor Tyrosine Kinases (RTKs): This class of kinases, including VEGFR, PDGFR, and FGFR, are critical for angiogenesis and tumor progression. Indazole-based compounds have been successfully developed as multi-target RTK inhibitors.[7] For instance, 1H-indazole derivatives have shown significant inhibitory activity against VEGFR-2.[7] Furthermore, 3-amino-1H-indazol-6-yl-benzamides have been designed to target the "DFG-out" conformation of kinases like FLT3, PDGFRα, and Kit, including their resistance-conferring gatekeeper mutants.[8]

-

Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives have displayed strong potencies against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation, in non-small cell lung cancer (NSCLC).[2]

The mechanism of action for these kinase inhibitors often involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Table 1: Representative 1H-Indazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Reported Activity (IC50) | Reference |

| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinases | Potent inhibition | [6] |

| 1H-Indazole-3-amine derivatives | VEGFR-2 | 2.15 µM | [7] |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, Kit | Single-digit nM EC50s | [8] |

| 1H-Indazole derivatives | EGFR (T790M) | 5.3 nM | [2] |

Anti-inflammatory Targets

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. 6-Hydrazinyl-1H-indazole derivatives have exhibited significant anti-inflammatory properties through the modulation of key inflammatory mediators.

-

Cyclooxygenase-2 (COX-2): Molecular docking and dynamics simulation studies have identified COX-2 as a potential target for 1H-indazole analogs.[9][10] Certain derivatives containing difluorophenyl, para-toluene, and 4-methoxyphenyl groups have shown significant binding affinity to the COX-2 enzyme.[9][10]

-

Cytokine Inhibition: Studies have shown that indazole and its derivatives can inhibit the production of pro-inflammatory cytokines, which may contribute to their anti-inflammatory effects.[11]

The anti-inflammatory mechanism of these compounds is believed to involve the inhibition of enzymes like COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[11]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of the biological targets of 6-hydrazinyl-1H-indazole derivatives.

Target Identification Workflow

The initial step in elucidating the mechanism of action of a novel compound is to identify its direct molecular targets.

Caption: Workflow for identifying potential biological targets of 6-Hydrazinyl-1H-indazole derivatives.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization:

-

Synthesize a derivative of the hit 6-hydrazinyl-1H-indazole compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the activated beads with the compound to achieve efficient immobilization. Wash extensively to remove any non-covalently bound ligand.

-

-

Cell Lysate Preparation:

-

Culture relevant cells (e.g., cancer cell lines for anticancer agents) to a high density.

-

Lyse the cells using a non-denaturing lysis buffer to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the immobilized compound beads for several hours at 4°C to allow for protein binding.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a competitive inhibitor (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

Resolve the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Target Validation Workflow

Once potential targets have been identified, it is crucial to validate that they are indeed responsible for the observed biological effects of the compound.

Caption: A comprehensive workflow for the validation of identified biological targets.

Experimental Protocol: Kinase Inhibition Assay (Example)

-

Reagents and Materials:

-

Recombinant active kinase of interest.

-

Kinase-specific substrate peptide.

-

ATP.

-

6-Hydrazinyl-1H-indazole test compounds.

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well assay plates.

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for the optimized time.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Future Directions and Conclusion

The 6-hydrazinyl-1H-indazole scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:

-

Expanding the Target Space: Exploring the potential of these derivatives against other target classes, such as epigenetic modulators and metabolic enzymes.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the indazole core and the hydrazinyl side chain to optimize potency, selectivity, and pharmacokinetic properties.[12]

-

Development of Covalent Inhibitors: Leveraging the reactivity of the hydrazine group to design irreversible inhibitors with enhanced potency and duration of action.

-

Application in Combination Therapies: Investigating the synergistic effects of 6-hydrazinyl-1H-indazole derivatives with existing anticancer and anti-inflammatory drugs.

References

- 6-Hydrazinyl-1H-indazole tetrahydrochloride|CAS 1266362-60-0 - Benchchem. (URL: )

- Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. (URL: )

- Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (URL: )

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evalu

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC - PubMed Central. (URL: )

- Suprafenacine, an indazole-hydrazide agent, targets cancer cells through microtubule destabiliz

- 5-Hydrazinyl-1H-indazole hydrochloride | 1012879-50-3 - Benchchem. (URL: )

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (URL: )

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Publishing. (URL: )

- Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents | Request PDF.

- (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware. SciSpace. (URL: )

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: )

- (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS.

- Fig. 4. Synthesis of 1H-indazole-derived biologically active compounds....

- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH. (URL: )

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents.

- Indazole – Knowledge and References. Taylor & Francis. (URL: )

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. (URL: )

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. (URL: )

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL: )

- Zone of inhibition in mm of synthesized 1H-indazole derivatives..

- ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 1266362-60-0 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Hydrazinyl-1H-indazole hydrochloride | 1012879-50-3 | Benchchem [benchchem.com]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of the Electronic Structure of 6-Hydrazinyl-1H-indazole: A Roadmap for Drug Discovery

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 6-Hydrazinyl-1H-indazole. Intended for researchers, computational chemists, and professionals in drug development, this document outlines the rationale, computational methodologies, and expected insights from such a study. While direct experimental and theoretical data on this specific molecule are nascent, this guide leverages established computational protocols and findings from studies on analogous indazole derivatives to propose a robust research plan.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Notably, indazole derivatives have been successfully developed as kinase inhibitors, such as Pazopanib and Axitinib, underscoring their significance in modern drug discovery.

The introduction of a hydrazinyl group at the 6-position of the 1H-indazole core is anticipated to modulate its electronic properties and, consequently, its biological activity. The hydrazinyl moiety can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. Understanding the electronic structure of 6-Hydrazinyl-1H-indazole is therefore a critical step in elucidating its mechanism of action and guiding the design of novel therapeutics.

Computational Methodology: A Validated Approach

To thoroughly characterize the electronic structure of 6-Hydrazinyl-1H-indazole, a multi-faceted computational approach based on Density Functional Theory (DFT) is proposed. DFT has been repeatedly validated as a powerful tool for studying the physicochemical properties of indazole derivatives.[3][4][5]

Geometry Optimization and Vibrational Analysis

The first crucial step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure Generation: Construct the 3D structure of 6-Hydrazinyl-1H-indazole using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

-

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is essential. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.

Protocol:

-

Orbital Energy Calculation: Extract the energies of the HOMO and LUMO from the optimized structure's output file.

-

HOMO-LUMO Gap (ΔE): Calculate the energy gap (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity.

-

Visualization: Generate isodensity plots of the HOMO and LUMO to visualize their spatial distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Diagram: Computational Workflow for Electronic Structure Analysis

Caption: A typical workflow for the theoretical analysis of molecular electronic structure.

Molecular Electrostatic Potential (MEP)

The MEP map is an invaluable tool for visualizing the charge distribution and predicting sites for intermolecular interactions.

Protocol:

-

MEP Calculation: Compute the MEP on the electron density surface of the optimized molecule.

-

Visualization: Generate a color-coded MEP map where:

-

Red (Negative Potential): Indicates electron-rich regions, susceptible to electrophilic attack and favorable for interacting with positive sites.

-

Blue (Positive Potential): Indicates electron-deficient regions, prone to nucleophilic attack and favorable for interacting with negative sites.

-

Green (Neutral Potential): Represents regions of neutral electrostatic potential.

-

Natural Bond Orbital (NBO) Analysis

NBO analysis provides detailed insights into charge distribution, hybridization, and intramolecular interactions.

Protocol:

-

NBO Calculation: Perform an NBO analysis on the optimized geometry.

-

Data Extraction: Extract natural atomic charges and analyze hyperconjugative interactions (donor-acceptor interactions) between filled and empty orbitals. This can reveal the stabilizing effects of intramolecular charge transfer.

Predicted Electronic Properties and Their Implications

Based on studies of similar indazole derivatives, we can anticipate the following for 6-Hydrazinyl-1H-indazole:

| Property | Predicted Characteristic | Implication for Drug Discovery |

| HOMO-LUMO Gap | A relatively small energy gap compared to the parent indazole. | The hydrazinyl group, being an electron-donating group, is expected to raise the HOMO energy, leading to a smaller gap and potentially higher chemical reactivity. |

| Molecular Orbitals | HOMO likely localized on the hydrazinyl group and the pyrazole ring; LUMO distributed over the fused ring system. | This distribution suggests the hydrazinyl moiety is a primary site for electrophilic attack and oxidation, which could be relevant for metabolic stability studies. |

| MEP | Negative potential (red) concentrated around the nitrogen atoms of the hydrazinyl group and the pyrazole ring. | These regions are prime locations for hydrogen bonding with receptor amino acid residues, a key factor in drug-target binding affinity. |

| NBO Charges | Significant negative charges on the nitrogen atoms. | Confirms the nucleophilic character of the nitrogen atoms and their role in coordinating with biological targets. |

Diagram: Key Electronic Property Relationships

Caption: Interrelation of calculated electronic properties and their biological relevance.

Conclusion and Future Directions

The theoretical study of 6-Hydrazinyl-1H-indazole's electronic structure is a foundational step towards understanding its potential as a therapeutic agent. The computational protocols outlined in this guide provide a robust framework for obtaining critical insights into its reactivity and intermolecular interaction capabilities. The results from these studies will be instrumental in guiding future synthetic modifications, interpreting structure-activity relationships (SAR), and ultimately accelerating the drug discovery process.

Future work should involve correlating these theoretical findings with experimental data, such as spectroscopic measurements and biological activity assays. Furthermore, molecular docking and molecular dynamics simulations can be employed to investigate the binding modes of 6-Hydrazinyl-1H-indazole with specific protein targets, further validating its therapeutic potential.

References

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Research Square. [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. National Center for Biotechnology Information. [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. ResearchGate. [Link]

-

Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. [Link]

-

Kansız, S. (2024). Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. ResearchGate. [Link]

-

Tüzün, B. (2018). Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT. Turkish Computational and Theoretical Chemistry. [Link]

-

Badawi, H. M., et al. (2001). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. [Link]

-

Tran, P.-T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]

-

Ionita, P. (2020). Synthesis and spectral comparison of electronic and molecular properties of some hydrazines and hydrazyl free radicals. ResearchGate. [Link]

-

Luo, J., et al. (2010). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. ResearchGate. [Link]

-

Lu, P., et al. (2024). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. [Link]

-

Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem. [Link]

-

Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

-

Singh, S., et al. (2023). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. [Link]

-

Hagar, M., et al. (2020). Synthesis, Characterization and DFT Calculated Properties of Electron-rich Hydrazinylthiazoles: Experimental and Computational Synergy. ResearchGate. [Link]

-

Claramunt, R. M., et al. (2007). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 6-Hydrazinyl-1H-indazole tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Data Gap and the Precautionary Principle

Section 1: Hazard Profile of 6-Hydrazinyl-1H-indazole tetrahydrochloride